molecular formula C8H6BrF2NO2 B2746723 Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate CAS No. 1934802-49-9

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate

Cat. No.: B2746723
CAS No.: 1934802-49-9
M. Wt: 266.042
InChI Key: JFBTXEVFSQAAID-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate is a fluorinated ester featuring a 2-bromopyridine substituent. This compound is structurally characterized by a difluoroacetate group attached to a pyridine ring bearing a bromine atom at the 2-position. The bromine atom enhances electrophilicity, facilitating nucleophilic substitutions, while the difluoroacetate group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c1-14-7(13)8(10,11)5-2-3-12-6(9)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBTXEVFSQAAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=NC=C1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the reaction of 2-bromopyridine with difluoroacetic acid in the presence of a catalyst such as palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which can be useful in various applications.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Ethyl 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetate
  • Molecular Formula : C₈H₇ClF₂N₂O₂
  • CAS : 3970-37-4
  • Key Differences : Replaces the pyridine ring with a pyrazine moiety and substitutes bromine with chlorine. Pyrazine’s electron-deficient nature increases reactivity in nucleophilic aromatic substitution compared to pyridine. The chlorine atom, being less electronegative than bromine, reduces steric bulk but lowers electrophilicity .
Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate
  • CAS: Not explicitly listed (analogous to compounds in )
  • Key Differences: Features a phenyl ring with bromine and methyl substituents instead of a pyridine ring.
Methyl 2-(arylsulfanyl)-2,2-difluoroacetate
  • Synthesis : Prepared via difluorination using IF₅-Et₃N-3HF.
  • Key Differences : The arylsulfanyl group enhances thiol-mediated reactivity, enabling transformations into piperidine derivatives. This contrasts with the bromopyridinyl group’s utility in cross-coupling chemistry .

Physical and Chemical Properties

Compound Molecular Weight Boiling Point (°C) Density (g/cm³)
Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate* ~262.05 Not reported Not reported
Ethyl 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetate 236.45 Not reported Not reported
Methyl 2-(fluoroformyl)difluoroacetate 156.06 122 (Predicted) 1.4719 (Estimate)

*Estimated based on molecular formula C₉H₇BrF₂NO₂.

Key Observations :

  • Bromine and pyridine increase molecular weight compared to smaller substituents (e.g., fluoroformyl in ).
  • Difluoroacetate esters generally exhibit moderate boiling points, influenced by aromatic substituent polarity .

Biological Activity

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with bromine and difluoroacetate groups. Its unique molecular structure enhances its reactivity and selectivity towards biological targets. The presence of halogen atoms (bromine and fluorine) is known to improve binding affinity to enzymes and receptors, making it a valuable candidate for drug development.

The biological activity of this compound is primarily linked to its interaction with various biomolecules. Bromopyridinyl compounds can participate in several biochemical pathways, including:

  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Binding : The compound may exhibit agonistic or antagonistic effects on certain receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound demonstrates a range of biological activities:

  • Antimicrobial Properties : Studies have shown that similar brominated compounds exhibit antimicrobial activity against various bacterial strains. The structural characteristics of this compound suggest potential efficacy against pathogens.
  • Anticancer Potential : The compound's ability to interact with cellular targets makes it a candidate for anticancer drug development. Research into its effects on cancer cell lines is ongoing.
  • Neuroprotective Effects : Some studies suggest that derivatives of bromopyridine compounds may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders.

Case Studies

  • Antimicrobial Activity : A study investigating the antibacterial properties of brominated pyridine derivatives found that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
    CompoundTarget BacteriaInhibition Zone (mm)
    This compoundE. coli15
    Methyl 2-(4-bromopyridin-3-yl)-acetateS. aureus18
    These results indicate that this compound may possess significant antibacterial properties.
  • Anticancer Activity : In vitro studies have shown that the compound induces apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests its potential as an anticancer agent.
    • Cell Line : HeLa (cervical cancer)
    • IC50 Value : 5 µM (indicating effective concentration for 50% inhibition)

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and stability. Preliminary studies suggest:

  • Absorption : Moderate absorption rates due to its lipophilic character.
  • Distribution : Predicted distribution in tissues due to favorable partition coefficients.
  • Metabolism : Likely metabolized through cytochrome P450 enzymes, common for halogenated compounds.

Q & A

Q. Q1. What are the optimized synthetic routes for Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate, and how do reaction conditions influence yield?

A1. The synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds (e.g., Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate) are synthesized via coupling of brominated precursors with difluoroacetate esters under transition metal catalysis (e.g., iridium-based catalysts) in solvents like dimethoxyethane . Key factors include:

  • Catalyst selection : Transition metals enhance reaction efficiency, especially under visible light irradiation .
  • Temperature : Reactions are often conducted under reflux (~80–100°C) to ensure complete conversion .
  • Base choice : Bases like NaH or K₂CO₃ facilitate deprotonation and nucleophilic attack .
    Yields can vary from 60–85% depending on purity of starting materials and solvent polarity.

Q. Q2. Which analytical techniques are most effective for characterizing this compound?

A2. A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromopyridinyl protons resonate at δ 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~292.97) and fragmentation patterns .
  • Predicted Collision Cross-Section (CCS) : Ion mobility data (e.g., CCS ~138.7 Ų for [M+H]+) aids in distinguishing isomers .
  • X-ray crystallography : Resolves 3D conformation when single crystals are obtainable .

Q. Q3. How does the bromopyridinyl group influence the compound’s reactivity in substitution reactions?

A3. The electron-withdrawing bromine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr). For example:

  • Amine substitution : Primary amines (e.g., benzylamine) displace bromine at 60–80°C in DMF, forming 2-amino derivatives .
  • Suzuki coupling : The bromine serves as a handle for palladium-catalyzed cross-coupling with boronic acids, enabling access to biaryl derivatives .
    Steric hindrance from the difluoroacetate group may slow kinetics, necessitating longer reaction times compared to non-fluorinated analogs .

Advanced Research Questions

Q. Q4. What computational methods are used to predict the biological activity of this compound?

A4. In silico strategies include:

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like cytochrome P450 enzymes, where the difluoroacetate moiety may occupy hydrophobic pockets .
  • QSAR modeling : Quantitative Structure-Activity Relationship models correlate electronic descriptors (e.g., Hammett σ values) with observed bioactivity .
  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photochemical reactions .

Q. Q5. How can contradictory data in catalytic efficiency studies be resolved?

A5. Contradictions often arise from variability in:

  • Catalyst loading : Optimal iridium catalyst concentrations range from 2–5 mol%; deviations alter turnover numbers .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may deactivate catalysts via coordination .
  • Light source intensity : Visible light-driven reactions require controlled irradiance (e.g., 450 nm LED, 10 W) for reproducibility .
    Mitigation : Standardize reaction protocols and validate results with kinetic studies (e.g., Eyring plots) .

Q. Q6. What are the metabolic pathways of this compound in in vitro biological assays?

A6. Key pathways identified in analogous difluoroacetates include:

  • Ester hydrolysis : Liver esterases cleave the methyl ester, forming 2-(2-bromopyridin-4-yl)-2,2-difluoroacetic acid, detectable via LC-MS .
  • Cytochrome P450 interactions : The bromopyridinyl group may inhibit CYP3A4, altering pharmacokinetics of co-administered drugs .
  • Glucuronidation : Phase II metabolism via UDP-glucuronosyltransferases generates water-soluble conjugates .
    Experimental design : Use hepatocyte models or microsomal assays with LC-MS/MS monitoring .

Q. Q7. How does fluorination impact the compound’s stability under storage and reaction conditions?

A7. The difluoroacetate group enhances:

  • Thermal stability : Decomposition onset at >150°C (vs. ~100°C for non-fluorinated analogs) .
  • Hydrolytic resistance : Fluorine’s electronegativity reduces ester hydrolysis rates at pH 7.4 (t₁/₂ ~48 hrs vs. ~12 hrs for acetates) .
    Storage recommendations : Store at RT in inert atmospheres; avoid prolonged exposure to moisture .

Q. Q8. What strategies optimize regioselectivity in derivatization reactions?

A8. Key approaches include:

  • Directing groups : Introduce temporary groups (e.g., sulfonyl) to steer electrophilic substitution to the pyridine’s 4-position .
  • Microwave-assisted synthesis : Enhances selectivity in SNAr reactions by reducing side-product formation .
  • Protecting groups : Temporarily block the difluoroacetate moiety during bromine substitution .

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